Chitinase-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chitine-IN-1 est un inhibiteur de petite molécule spécialement conçu pour inhiber les enzymes chitinases. Les chitinases sont des glycoside hydrolases qui catalysent l'hydrolyse de la chitine, un polymère à longue chaîne de N-acétylglucosamine, qui est un composant majeur des exosquelettes des arthropodes et des parois cellulaires des champignons

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse de Chitine-IN-1 implique généralement plusieurs étapes, y compris la formation d'intermédiaires clés et leur fonctionnalisation ultérieure. La voie de synthèse peut impliquer l'utilisation de groupes protecteurs, de réactions de couplage et d'étapes de purification pour obtenir le produit final avec une pureté élevée. Des conditions de réaction spécifiques, telles que la température, le solvant et les catalyseurs, sont optimisées pour atteindre le rendement et la sélectivité souhaités .

Méthodes de production industrielle

La production industrielle de Chitine-IN-1 peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées et des techniques de purification efficaces. Le processus peut inclure l'utilisation de réacteurs à écoulement continu, de plates-formes de synthèse automatisées et de méthodes chromatographiques avancées pour garantir une qualité constante et un rendement élevé .

Analyse Des Réactions Chimiques

Types de réactions

Chitine-IN-1 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être utilisées pour modifier des groupes fonctionnels spécifiques au sein de la molécule.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de Chitine-IN-1 comprennent des agents oxydants (par exemple, le peroxyde d'hydrogène), des agents réducteurs (par exemple, le borohydrure de sodium) et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions de réaction telles que la température, le pH et le choix du solvant sont soigneusement contrôlées pour obtenir les résultats souhaités .

Principaux produits formés

Les principaux produits formés à partir des réactions de Chitine-IN-1 dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Chitine-IN-1 a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

Chitine-IN-1 exerce ses effets en se liant au site actif des enzymes chitinases, inhibant ainsi leur activité catalytique. Cette inhibition empêche l'hydrolyse de la chitine, perturbant la croissance et le développement des organismes contenant de la chitine tels que les champignons et les insectes. Les cibles moléculaires de Chitine-IN-1 comprennent diverses isoformes de chitinases, et les voies impliquées dans son mécanisme d'action sont liées à la dégradation de la chitine et à la régulation de l'activité des chitinases .

Applications De Recherche Scientifique

Chitinase as a Therapeutic Target

Chitinase, specifically Chitinase 1 (CHIT1), is implicated in several pathological conditions. Research indicates that CHIT1 serves as a biomarker for interstitial lung disease (ILD) associated with systemic sclerosis (SSc). Elevated levels of CHIT1 activity correlate with disease severity in patients, making it a potential target for therapeutic intervention. Studies involving murine models demonstrate that the absence of CHIT1 significantly reduces pulmonary fibrosis compared to wild-type mice, highlighting the enzyme's role in fibrotic processes .

Applications in Metabolic Disorders

Chitinase-IN-1 has also shown promise in addressing metabolic dysfunction-associated steatohepatitis (MASH). In studies, CHIT1 was found to be a key player in the inflammatory cascades associated with liver fibrosis. The use of this compound led to significant improvements in inflammation and fibrosis markers in MASH mouse models. This suggests that targeting CHIT1 could mitigate liver damage and improve outcomes for patients with chronic liver diseases .

Mechanistic Insights

The mechanism by which this compound exerts its effects involves modulation of macrophage activity. Inflammatory macrophages produce CHIT1, which exacerbates conditions like MASH by promoting fibrosis and inflammation. Inhibition of CHIT1 activity using this compound not only reduces the levels of inflammatory markers but also alters macrophage polarization, thereby enhancing the therapeutic potential against metabolic disorders .

Case Study 1: Systemic Sclerosis and ILD

In a cohort study, circulating CHIT1 levels were quantified among patients with SSc-associated ILD. The findings demonstrated that patients with higher CHIT1 activity exhibited more severe disease manifestations. The study utilized murine models to further elucidate the role of CHIT1 in pulmonary fibrosis, confirming its potential as both a biomarker and therapeutic target .

Case Study 2: MASH and Liver Fibrosis

In another study focusing on MASH, researchers constructed a mouse model to evaluate the effects of this compound. Results indicated that treatment with the inhibitor significantly reduced liver fibrosis and inflammation markers compared to control groups. This underscores the potential application of this compound in managing liver-related diseases characterized by excessive fibrosis .

Summary Table of Applications

| Application Area | Findings | Potential Impact |

|---|---|---|

| Interstitial Lung Disease | Elevated CHIT1 correlates with disease severity; inhibition reduces pulmonary fibrosis | Potential biomarker and therapeutic target |

| Metabolic Dysfunction (MASH) | Inhibition leads to reduced inflammation and fibrosis in liver models | Mitigates liver damage; improves chronic disease outcomes |

| Macrophage Modulation | Alters macrophage activation states; reduces inflammatory markers | Enhances therapeutic efficacy against inflammation |

Mécanisme D'action

Chitinase-IN-1 exerts its effects by binding to the active site of chitinase enzymes, thereby inhibiting their catalytic activity. This inhibition prevents the hydrolysis of chitin, disrupting the growth and development of chitin-containing organisms such as fungi and insects. The molecular targets of this compound include various chitinase isoforms, and the pathways involved in its mechanism of action are related to the degradation of chitin and the regulation of chitinase activity .

Comparaison Avec Des Composés Similaires

Composés similaires

Des composés similaires à Chitine-IN-1 comprennent d'autres inhibiteurs des chitinases tels que l'allosamidine, l'argifine et l'argadine. Ces composés ciblent également les enzymes chitinases et présentent des degrés variables de puissance et de sélectivité .

Unicité

Chitine-IN-1 est unique dans son inhibition spécifique des enzymes chitinases, ce qui en fait un outil précieux pour étudier les processus liés aux chitinases et développer des thérapies ciblées. Sa structure chimique et son mécanisme d'action distincts le différencient des autres inhibiteurs des chitinases, offrant des avantages uniques dans diverses applications .

Activité Biologique

Chitinase-IN-1 is a potent inhibitor of chitinase enzymes, particularly targeting Chitinase 1 (CHIT1), which is implicated in various biological processes, including inflammation, fibrosis, and immune responses. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Chitinase and this compound

Chitinases are enzymes that hydrolyze chitin, a polysaccharide found in the exoskeletons of arthropods and the cell walls of fungi. CHIT1, the first human chitinase identified, is primarily produced by activated macrophages and plays a significant role in inflammatory responses and tissue remodeling . this compound acts as an inhibitor of CHIT1, potentially modulating its activity to mitigate pathological conditions associated with excessive chitinase activity.

This compound inhibits CHIT1 by binding to its active site, preventing the enzyme from hydrolyzing chitin. This inhibition can lead to decreased inflammation and fibrosis in various disease models. The following table summarizes key mechanisms through which this compound exerts its biological effects:

| Mechanism | Description |

|---|---|

| Inhibition of Chitin Hydrolysis | Reduces the breakdown of chitin, limiting pro-inflammatory signaling pathways. |

| Modulation of Macrophage Activity | Alters macrophage polarization from pro-inflammatory (M1) to anti-inflammatory (M2) phenotypes. |

| Reduction of Cytokine Production | Decreases levels of inflammatory cytokines such as TNF-α and IL-1β, contributing to reduced inflammation. |

| Impact on Fibrosis | Inhibits pathways leading to fibrosis in tissues such as the liver and lungs. |

Research Findings

Recent studies have highlighted the therapeutic potential of this compound in various conditions characterized by chronic inflammation and fibrosis:

Case Study 1: Metabolic Dysfunction-Associated Steatohepatitis (MASH)

A study investigated the role of CHIT1 in MASH using a mouse model treated with OATD-01, a chitinase inhibitor. The results indicated that treatment with OATD-01 significantly reduced liver fibrosis and inflammation markers compared to control groups. Key findings included:

- Reduced CHIT1 Expression : OATD-01 treatment led to lower levels of CHIT1 in liver tissues.

- Decreased Inflammatory Markers : Levels of pro-fibrotic genes and matrix remodeling-related mRNAs were significantly lower in treated mice.

- Macrophage Profiling : A notable decrease in activated macrophages was observed in the livers of treated mice .

Case Study 2: Systemic Sclerosis (SSc) and Interstitial Lung Disease (ILD)

In another study focusing on SSc-associated ILD, elevated levels of circulating CHIT1 were correlated with disease severity. The use of chitinase inhibitors like this compound demonstrated potential benefits:

- Biomarker for Disease Severity : Higher CHIT1 levels were associated with worse clinical outcomes.

- Therapeutic Targeting : Inhibition of CHIT1 activity showed promise in reducing pulmonary fibrosis in preclinical models .

Broader Implications

Chitinases like CHIT1 are not only involved in inflammation but also play roles in various diseases beyond metabolic disorders and fibrosis. For instance:

- Neurological Disorders : Elevated CHIT1 levels have been observed in conditions such as multiple sclerosis and Alzheimer's disease, suggesting a role as a biomarker for disease progression .

- Infectious Diseases : CHIT1 is implicated in the immune response against pathogens containing chitin, such as fungi and certain parasites .

Propriétés

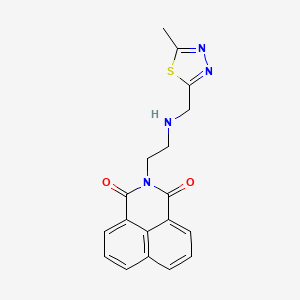

IUPAC Name |

2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]ethyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S/c1-11-20-21-15(25-11)10-19-8-9-22-17(23)13-6-2-4-12-5-3-7-14(16(12)13)18(22)24/h2-7,19H,8-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPDOCZSFWEMOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)CNCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.